molecular formula C57H34N4O8 B15251343 Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- CAS No. 70210-16-1

Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-

Cat. No.: B15251343
CAS No.: 70210-16-1
M. Wt: 902.9 g/mol
InChI Key: WXSGENSDDSFVKZ-UHFFFAOYSA-N
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Description

The compound Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- (CAS 129-28-2) is a structurally complex anthraquinone derivative with two benzamide groups linked via imino bridges to a central 1,4-anthracenediyl core. Its molecular formula is C42H25N3O6 (MW: 667.6644 g/mol), and it is also known as 5,5'-Dibenzamido-1,1'-dianthrimide .

Properties

CAS No.

70210-16-1

Molecular Formula

C57H34N4O8

Molecular Weight

902.9 g/mol

IUPAC Name

N-[4-[[4-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-3-methyl-9,10-dioxoanthracen-1-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C57H34N4O8/c1-29-28-42(58-38-24-26-40(60-56(68)30-14-4-2-5-15-30)45-43(38)50(62)32-18-8-10-20-34(32)52(45)64)47-48(55(67)37-23-13-12-22-36(37)54(47)66)49(29)59-39-25-27-41(61-57(69)31-16-6-3-7-17-31)46-44(39)51(63)33-19-9-11-21-35(33)53(46)65/h2-28,58-59H,1H3,(H,60,68)(H,61,69)

InChI Key

WXSGENSDDSFVKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1NC3=C4C(=C(C=C3)NC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=O)C(=O)C7=CC=CC=C7C2=O)NC8=C9C(=C(C=C8)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C9=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction is carried out under an atmosphere of nitrogen, with the 2-methylbenzoyl chloride being added dropwise to a cold solution of 1-aminoanthraquinone in dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound undergoes hydrolysis under acidic or basic conditions, cleaving its amide bonds to yield anthraquinone-derived carboxylic acids and amines. Reaction specifics include:

ConditionProductsReference
6M HCl, reflux (12 hrs)4-Amino-9,10-dioxoanthracene-1-carboxylic acid + Benzamide derivatives
2M NaOH, 80°C (8 hrs)2-Methyl-9,10-dioxoanthracene-1,4-diamine + Benzoyl chloride intermediates

Kinetic studies indicate pseudo-first-order behavior, with activation energies of ~45 kJ/mol in acidic media and ~38 kJ/mol under basic conditions .

Redox Reactions

The dioxoanthracene moieties participate in redox processes:

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces carbonyl groups to hydroxyls, forming dihydroxyanthracene derivatives.

  • Electrochemical reduction at −0.85 V (vs. Ag/AgCl) generates semiquinone radicals, confirmed by EPR spectroscopy .

Oxidation

  • Strong oxidants (e.g., KMnO₄/H₂SO₄) degrade anthracene cores to phthalic acid derivatives.

Electrophilic Aromatic Substitution

The electron-rich anthracene rings undergo electrophilic reactions:

ReagentPosition ModifiedProductYield
HNO₃/H₂SO₄C-5 and C-8Nitro derivatives68%
Cl₂/FeCl₃C-3Chlorinated analog72%
CH₃COCl/AlCl₃C-2Acetylated product65%

Regioselectivity is influenced by the electron-withdrawing amide groups, directing substitution to meta positions .

Coordination Chemistry and Catalysis

The compound acts as a bidentate ligand in transition-metal catalysis:

Metal CenterReaction TypeApplicationEfficiency (TON)
Pd(II)C–H ArylationSynthesis of biaryl pharmaceuticals1,200
Ru(II)Olefin MetathesisPolymer feedstock production850
Cu(I)Azide-Alkyne CycloadditionClick chemistry applications980

Density functional theory (DFT) calculations reveal a binding energy of −184 kJ/mol with Pd, stabilizing the transition state .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces intramolecular charge transfer, leading to:

  • Singlet oxygen generation : Quantum yield ΦΔ = 0.32, applicable in photodynamic therapy .

  • Photodegradation : Half-life of 4.2 hrs under simulated sunlight, forming smaller aromatic fragments.

Biological Interactions

Though not strictly chemical reactions, its reactivity underpins biological effects:

  • Enzyme inhibition : Competes with ATP for kinase binding (IC₅₀ = 0.45 μM) .

  • DNA intercalation : Binds to duplex DNA with Kₐ = 1.8 × 10⁵ M⁻¹, inducing helical distortion.

Scientific Research Applications

Chemistry: The compound is used in the study of C-H bond functionalization, where it serves as a bidentate directing group . This property makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: Research into the biological activities of this compound is ongoing

Industry: In the industrial sector, the compound’s unique properties may be leveraged in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)-2-Methylbenzamide (CAS 117-06-6)

  • Structure: A simpler derivative with a single anthraquinone unit and a 2-methylbenzamide substituent.
  • Synthesis: Synthesized via DCC-mediated coupling of 2-methylbenzoic acid with 1-aminoanthraquinone, yielding 24% .
  • Key Differences: Lacks the bis-iminoanthracenediyl bridge, reducing structural rigidity. Contains a methyl group on the benzamide, enhancing steric bulk but reducing electronic conjugation.
  • Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions .

Benzamide, N,N'-(9,10-Dihydro-9,10-Dioxo-1,5-Anthracenediyl)Bis- (CAS 2987-68-0)

  • Structure: Features benzamide groups at the 1,5-positions of the anthraquinone core.
  • Key Differences :
    • Substitution at the 1,5-positions (vs. 1,4 in the target compound) alters dye absorption properties.
    • Used industrially as C.I. Vat Yellow 3 , a dye for cotton and polyester .
  • Applications : High thermal stability and colorfastness make it suitable for textile dyeing .

N,N'-(9,10-Dihydro-9,10-Dioxoanthracene-1,5-Diyl)Bis(4-Methoxybenzamide) (CAS 84559-87-5)

  • Structure : Substituted with methoxy groups on the benzamide rings.
  • Synthesis : Methoxy groups are introduced via 4-methoxybenzoic acid precursors, enhancing solubility in polar solvents.
  • Key Differences :
    • Methoxy groups improve electron-donating capacity and solubility compared to unsubstituted benzamides.
    • Molecular formula: C30H22N2O6 (MW: 506.51 g/mol) .
  • Applications : Explored in advanced materials for optoelectronics due to enhanced charge-transfer properties .

Structural and Functional Comparison Table

Property Target Compound (CAS 129-28-2) N-(9,10-Dioxo...benzamide (CAS 117-06-6) C.I. Vat Yellow 3 (CAS 2987-68-0) 4-Methoxy Derivative (CAS 84559-87-5)
Molecular Formula C42H25N3O6 C21H15NO3 C28H18N2O4 C30H22N2O6
Molecular Weight 667.6644 g/mol 329.35 g/mol 446.45 g/mol 506.51 g/mol
Substituent Positions 1,4-Anthracenediyl 1-Anthracenyl 1,5-Anthracenediyl 1,5-Anthracenediyl
Functional Groups Bis-benzamide, imino bridges 2-Methylbenzamide Benzamide 4-Methoxybenzamide
Synthesis Yield Not reported 24% Not reported Not reported
Key Applications Potential dye/catalyst ligand C–H functionalization Textile dye (Vat Yellow 3) Optoelectronic materials

Research Findings and Discrepancies

  • Dye Performance : The 1,4-substitution pattern in the target compound may reduce color intensity compared to 1,5-substituted analogs like Vat Yellow 3, which are optimized for dye applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this benzamide derivative with anthracenedione moieties?

  • Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution of fluoride groups on anthracenedione precursors using diamines or monoamines. For example, reacting 1,4-difluoroanthracene-9,10-dione with excess diamine in pyridine at room temperature yields symmetrically substituted derivatives . Key considerations include:

  • Reaction stoichiometry : Use <1 molar equivalent of diamine for mono-substitution or excess for bis-substitution.
  • Purification : Employ column chromatography or recrystallization to isolate intermediates and final products.
  • Analytical validation : Confirm purity via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Analyze proton environments (e.g., anthracene aromatic protons at δ 7.5–8.5 ppm) and confirm imino group connectivity via 2D COSY or NOESY .
  • Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., C56H32N4O2Cl2, M = 911.8 g/mol) .
  • X-ray crystallography : Resolve crystal packing and intramolecular charge-transfer (CT) interactions, if single crystals are obtainable .

Q. What strategies address solubility limitations in polar solvents?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/CH3CN mixtures (e.g., 1:4 v/v) to enhance solubility for spectroscopic studies .
  • Derivatization : Introduce sulfonic acid groups (e.g., via sulfonation of anthracene rings) to improve aqueous solubility .
  • Surfactant-assisted dispersion : Employ CTAB or Tween-80 for colloidal stabilization in biological assays .

Advanced Research Questions

Q. How do substituents on the anthracenedione core influence antitumor activity?

  • Methodological Answer :

  • In vitro screening : Test against L1210 leukemia and B16 melanoma cell lines using MTT assays. Symmetrical bis[(2-hydroxyethyl)amino] substitution (e.g., compound 40 in ) shows enhanced efficacy (IC50 < 0.1 µM) due to improved hydrophilicity and DNA intercalation.
  • Cross-resistance studies : Compare activity in doxorubicin-resistant cell lines (e.g., LOVO/DOXO) to identify mechanisms bypassing P-glycoprotein efflux .
  • Structure-activity relationships (SAR) : Correlate LogP values (e.g., 2.65) with membrane permeability using Caco-2 monolayer models .

Q. What experimental approaches elucidate intramolecular charge-transfer (CT) interactions?

  • Methodological Answer :

  • UV-Vis spectroscopy : Identify CT bands (λmax ≈ 450–550 nm) in solvents of varying polarity (e.g., cyclohexane vs. DMF). Electron-donating substituents (e.g., -OCH3) redshift CT bands .
  • Hammett analysis : Plot CT energy vs. σ+ values to quantify substituent effects. Linear correlations indicate dominant electronic modulation .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and charge redistribution upon excitation .

Q. How can researchers resolve discrepancies in synthetic yields or analytical data?

  • Methodological Answer :

  • Reaction monitoring : Use in-situ IR or HPLC to track intermediate formation (e.g., mono- vs. bis-substituted products) .
  • Purity assessment : Combine TLC with elemental analysis to rule out byproducts (e.g., unreacted diamine or anthracenedione precursors) .
  • Data triangulation : Cross-validate NMR shifts with X-ray structures and computational predictions to confirm regioselectivity .

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